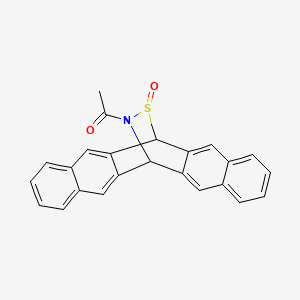

13,6-N-Sulfinylacetamidopentacene

描述

Significance of Polycyclic Aromatic Hydrocarbons in Organic Electronics Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules characterized by their structure of fused aromatic rings. This extended π-conjugated system is the cornerstone of their utility in organic electronics. acs.org20.210.105 The delocalized π-electrons in PAHs allow for efficient charge transport, a fundamental requirement for semiconductor materials. 20.210.105 Their unique optical and electronic properties, which can be tuned through chemical modification, make them ideal candidates for a range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). acs.org20.210.105 The ability to engineer their structure allows for precise control over their electronic behavior, making them a versatile platform for fundamental research and device development. acs.org

Evolution of Pentacene (B32325) Derivatives in Semiconductor Science

Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene (B151609) rings, has long been a benchmark material in organic semiconductor research due to its high charge carrier mobility. masterorganicchemistry.comresearchgate.net However, the practical application of pristine pentacene is hampered by its poor solubility in common organic solvents and its susceptibility to oxidation when exposed to air and light. masterorganicchemistry.com To overcome these limitations, researchers have focused on developing pentacene derivatives. These efforts have largely followed two main strategies: the introduction of solubilizing groups to the pentacene core and the development of soluble precursors that can be converted into pentacene after deposition. researchgate.net The modification with bulky substituents, such as triisopropylsilyl (TIPS) groups, has been shown to enhance solubility and stability. researchgate.net

Rationale for Precursor-Based Approaches in Organic Semiconductor Fabrication

The precursor-based approach offers a powerful strategy to circumvent the processability issues associated with many high-performance organic semiconductors. nih.gov This method involves the synthesis of a soluble and stable precursor molecule which can be easily purified and deposited from solution onto a substrate using techniques like spin-coating or inkjet printing. researchgate.netnih.gov Following deposition, a controlled chemical transformation, often triggered by heat or light, converts the precursor into the desired insoluble, high-performance semiconductor. researchgate.netresearchgate.net A common and effective method for this conversion is the retro-Diels-Alder reaction, where a thermally labile adduct decomposes to yield the final pentacene structure. researchgate.netwikipedia.org This approach allows for the formation of high-quality, uniform thin films over large areas, which is crucial for the fabrication of reliable electronic devices. nih.gov

Overview of 13,6-N-Sulfinylacetamidopentacene in Academic Research

A significant breakthrough in the precursor approach for pentacene was the development of this compound. This compound is synthesized through a Lewis acid-catalyzed Diels-Alder reaction between pentacene and N-sulfinylacetamide. nih.govacs.org The resulting adduct is highly soluble in common organic solvents such as chloroform (B151607), tetrahydrofuran (B95107) (THF), and dioxane, enabling its deposition via solution-based methods. acs.org Upon heating, typically between 150-200 °C, the precursor undergoes a retro-Diels-Alder reaction to form a high-quality pentacene thin film. acs.org

Research has demonstrated that organic thin-film transistors (OTFTs) fabricated using this compound as a precursor exhibit excellent performance characteristics. Studies have reported field-effect mobilities as high as 0.89 cm²/Vs, with on/off current ratios on the order of 10⁵ and low threshold voltages. acs.orgacs.org These performance metrics are comparable to, and in some cases exceed, those of vacuum-deposited pentacene films, highlighting the efficacy of this precursor-based strategy for creating high-performance organic electronic devices.

Compound Information Table

| Compound Name | Synonyms | CAS Number |

| This compound | NSFAAP; 16-Acetyl-6,13-dihydro-15-oxide-13,6-(epithioimino)pentacene | 454675-76-4 |

| Pentacene | 2,3:6,7-Dibenzanthracene | 135-48-8 |

| N-Sulfinylacetamide | - | - |

| Chloroform | Trichloromethane | 67-66-3 |

| Tetrahydrofuran | THF; Oxolane | 109-99-9 |

| Dioxane | 1,4-Dioxane | 123-91-1 |

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇NO₂S | acs.org |

| Molecular Weight | 383.46 g/mol | acs.org |

| Melting Point | 169-190 °C | acs.org |

| Solubility | Soluble in THF, dioxane, methylene (B1212753) chloride | acs.org |

| Appearance | Solid | acs.org |

| Fluorescence (in chloroform) | λex 251 nm; λem 498 nm | acs.org |

Performance of OTFTs based on this compound Precursor

| Performance Metric | Reported Value | Conditions | Source |

| Saturation Mobility | 0.27 cm²/Vs | Bottom-contact/bottom-gate, inkjet printed PEDOT:PSS electrodes, 100 µm channel | acs.org |

| On/Off Ratio | 10⁵ | Bottom-contact/bottom-gate, inkjet printed PEDOT:PSS electrodes, 100 µm channel | acs.org |

| Threshold Voltage | -4.25 V | Bottom-contact/bottom-gate, inkjet printed PEDOT:PSS electrodes, 100 µm channel | acs.org |

| Field-Effect Mobility | up to 0.89 cm²/Vs | Spin-coated precursor, thermal conversion at 200 °C | acs.org |

Structure

3D Structure

属性

IUPAC Name |

1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIABOOSIYBUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584702 | |

| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454675-76-4 | |

| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,6-(Epithioimino)pentacene, 16-acetyl-6,13-dihydro-, 15-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precursor Chemistry and Synthetic Pathways of 13,6 N Sulfinylacetamidopentacene

Historical Context of Pentacene (B32325) Synthesis and Functionalization

Pentacene (C₂₂H₁₄), a polycyclic aromatic hydrocarbon with five linearly-fused benzene (B151609) rings, has been a subject of intense scientific interest due to its exceptional organic semiconductor properties. acs.org However, its utility has historically been hampered by its poor solubility and instability, prompting extensive research into both its fundamental synthesis and its chemical modification. psu.edu

The first synthesis of pentacene, initially named dinaphthanthracene, was achieved in 1912 by British chemists William Hobson Mills and Mildred May Gostling. nih.govnih.gov Since then, several methods have been established for its laboratory and commercial preparation.

One of the earliest and most well-known methods is the Elbs reaction , which involves the pyrolysis of a diaryl ketone. nih.govbibliocommons.com Another common approach is the reduction of pentacene-6,13-dione. This dione (B5365651) can be synthesized through aldol (B89426) condensations of o-phthalaldehyde (B127526) and 1,4-cyclohexanedione, and its subsequent reduction to pentacene can be achieved using reagents like aluminum in cyclohexanol. pageplace.de

A significant advancement in pentacene synthesis involves the use of soluble precursors that can be converted to the final product under specific conditions. A prominent example is the thermal extrusion of a small, volatile molecule like carbon monoxide from a precursor at elevated temperatures (e.g., 150 °C), which is amenable to techniques like spin coating. nih.govmdpi.com Another pathway involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene using potassium iodide and sodium hyposulfite, or more efficiently with stannous chloride (SnCl₂) and hydrochloric acid (HCl) in dimethylformamide (DMF). pageplace.de

| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Primary Advantage | Reference(s) |

| Elbs Reaction | Diaryl Ketone | Pyrolysis (Heat) | Classic, foundational method | bibliocommons.com, nih.gov |

| Reduction of Pentacene-6,13-dione | o-phthalaldehyde, 1,4-cyclohexanedione | Al in cyclohexanol | Access via common starting materials | pageplace.de |

| Precursor Extrusion | Diketone Precursor | Heat (~150 °C) | Forms pentacene via volatile byproduct (CO) extrusion | mdpi.com, nih.gov |

| Reduction of Dihydroxypentacene | 6,13-dihydro-6,13-dihydroxypentacene | SnCl₂/HCl/DMF | Rapid and high-yield conversion | pageplace.de |

The inherent insolubility and air sensitivity of pristine pentacene led to the development of functionalized derivatives. psu.edu By attaching substituent groups to the pentacene core, chemists can manipulate its electronic properties, solid-state packing, and, most critically, its solubility in common organic solvents. nih.gov

A major breakthrough was the synthesis of 6,13-disubstituted pentacenes. These are often accessed by reacting pentacenequinone with aryl or alkynyl nucleophiles, such as Grignard or organolithium reagents, followed by a reductive aromatization step. nih.govbibliocommons.com A particularly successful example is 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), which exhibits greatly enhanced solubility and stability while maintaining favorable electronic characteristics. scielo.br The bulky triisopropylsilyl groups help to control the intermolecular π-π stacking, which is crucial for charge transport in electronic devices. scielo.br Other strategies include the synthesis of perfluoropentacene, where hydrogen atoms are replaced by fluorine, and the creation of unsymmetrically functionalized pentacenes. nih.govlibretexts.org

Synthesis of 13,6-N-Sulfinylacetamidopentacene

The synthesis of this compound is a prime example of the "precursor approach," a strategy designed to circumvent the processability issues of pentacene. psu.eduias.ac.in This method involves creating a soluble, stable precursor molecule that can be deposited from solution and then converted in-situ to the final, insoluble pentacene film, often through thermal treatment. sigmaaldrich.com The title compound is one such precursor, where a thermally labile N-sulfinylacetamido group is attached across the central ring of the pentacene core.

The formation of the this compound precursor is achieved through a hetero-Diels-Alder reaction. numberanalytics.com This class of [4+2] cycloaddition reactions is exceptionally useful for creating six-membered heterocyclic rings. In this specific synthesis, the pentacene core (or a precursor thereof) acts as the diene, and an N-sulfinyl compound serves as the heterodienophile. pageplace.demdpi.com

The key dienophile is an N-sulfinylacetamide. N-sulfinyl compounds are typically generated by treating a parent amine or amide with thionyl chloride. mdpi.com The resulting N-sulfinyl dienophile is electron-deficient and reacts with a conjugated diene to form a 3,6-dihydro-1,2-thiazine 1-oxide adduct. mdpi.com

To facilitate this reaction, a Lewis acid catalyst is employed. Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or copper(II) triflate coordinate to the heteroatom (oxygen or nitrogen) of the dienophile. bibliocommons.comias.ac.in This coordination drastically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction rate and enhances its regio- and stereoselectivity. libretexts.orgsigmaaldrich.com The reaction between the pentacene diene system and the activated N-sulfinyl dienophile proceeds even at low temperatures, yielding the desired adduct. bibliocommons.com

For any precursor to be viable for applications in organic electronics, its synthesis must be efficient and scalable. Research into pentacene precursors has focused on optimizing reaction conditions to achieve high yields. For some precursor routes, the conversion to pentacene can be nearly quantitative. numberanalytics.com A critical factor is the conversion temperature; lowering this temperature makes the process compatible with a wider range of substrates, including flexible plastics, which is a major advantage for printed electronics. ias.ac.in The development of synthetic pathways that utilize affordable and readily available reagents is also a key consideration for enabling large-scale production. scielo.br

The primary motivation for developing precursors like this compound is to overcome the insolubility of the parent molecule. ias.ac.in The attachment of the N-sulfinylacetamido group disrupts the planarity and strong intermolecular packing of the pentacene system, rendering the resulting adduct soluble in common organic solvents.

Specifically, this compound is soluble in chloroform (B151607) at a concentration of 15 mg/mL, which is sufficient for solution-based processing techniques like spin coating. sigmaaldrich.com This allows for the formation of uniform thin films on a substrate. Once the film is deposited, a simple thermal treatment (e.g., heating at 200 °C for one minute) causes a retro-Diels-Alder reaction, cleanly extruding the N-sulfinylacetamido group and leaving behind a high-purity, crystalline film of unfunctionalized pentacene. sigmaaldrich.com

| Strategy | Description | Example Compound/Group | Solvent(s) | Reference(s) |

| Precursor Adduct | A thermally labile group is added via a cycloaddition reaction, which is later removed by heating. | This compound | Chloroform | sigmaaldrich.com |

| Silylalkynyl Substitution | Bulky silyl-functionalized ethynyl (B1212043) groups are attached to the pentacene core to prevent close packing. | TIPS-pentacene | Toluene, other organic solvents | scielo.br |

| Perfluorination | Hydrogen atoms are replaced with fluorine atoms to alter electronic properties and intermolecular forces. | Perfluoropentacene | Not specified | nih.gov |

Molecular Design and Functionalization of Pentacene Derivatives via this compound Intermediate

The creation of the this compound adduct, a soluble and stable precursor, has been a pivotal development in pentacene chemistry. This intermediate is synthesized through a Lewis acid-catalyzed Diels-Alder reaction between pentacene and N-sulfinylacetamide. uky.edu The resulting adduct can be easily processed from solution, and subsequently, the pentacene core can be regenerated through a thermal retro-Diels-Alder reaction. uky.edursc.org This approach has proven highly effective for fabricating high-performance organic thin-film transistors (OTFTs) with pristine pentacene active layers. uky.edursc.org

Beyond its role as a delivery vehicle for unsubstituted pentacene, the this compound intermediate offers a valuable platform for sophisticated molecular design and functionalization, enabling the synthesis of pentacene derivatives with precisely controlled electronic and material properties.

Strategies for Unsymmetrical Substitution in Pentacene Cores

The symmetrical nature of many pentacene functionalization routes, often starting from 6,13-pentacenequinone (B1223199), has limited the exploration of unsymmetrically substituted derivatives. researchgate.net The this compound intermediate, in principle, offers a pathway to overcome this. By providing a stable, soluble form of the pentacene core, it allows for sequential and controlled chemical modifications.

While direct functionalization of the this compound adduct is not widely documented, related strategies using pentacenone intermediates highlight the potential for achieving unsymmetrical substitution. nih.govscispace.com These methods involve the stepwise addition of different nucleophiles to the 6- and 13-positions of a pentacene precursor. researchgate.net This approach allows for the introduction of distinct functional groups, leading to molecules with tailored electronic and self-assembly properties. For instance, unsymmetrical anthracenyl-pentacene derivatives have been synthesized and have demonstrated ambipolar charge transport behavior in OTFTs. nih.gov

The general strategy for creating unsymmetrically substituted pentacenes often involves a multi-step synthesis. A common approach is the desymmetrization of 6,13-pentacenequinone to produce ethynylated pentacene ketones, which then act as versatile intermediates for further differential functionalization. nih.govscispace.com

Incorporation of Specific Functional Groups for Electronic Modulation

The electronic properties of pentacene, such as its HOMO/LUMO energy levels and charge carrier mobility, can be finely tuned by the introduction of specific functional groups. The this compound intermediate serves as a protected form of the pentacene core, which could potentially allow for functionalization reactions that would otherwise be incompatible with the reactive pentacene itself.

The incorporation of electron-withdrawing or electron-donating groups can significantly alter the electronic characteristics of the pentacene system. For example, fluorination is a common strategy to lower the energy levels of the frontier molecular orbitals, which can enhance stability and influence the charge transport properties. Conversely, the introduction of N-ethynyl groups into a related dihydrodiazapentacene framework has been shown to tune the molecular orbitals and improve hole mobility.

While the direct modification of the this compound adduct is an area ripe for further exploration, the principles of electronic modulation through functionalization are well-established in pentacene chemistry. The strategic placement of substituents allows for the rational design of materials with optimized performance for specific electronic applications.

| Functional Group Type | Effect on Electronic Properties | Example Application |

| Electron-Withdrawing (e.g., Fluorine) | Lowers HOMO/LUMO energy levels, can increase stability | n-type or ambipolar transistors, improved air stability |

| Electron-Donating (e.g., Alkoxy, Amino) | Raises HOMO energy level | Tuning charge injection barriers in p-type transistors |

| Silylalkynyl | Improves solubility and stability, influences solid-state packing | Solution-processed, high-mobility OTFTs |

Tailoring Molecular Architecture for Enhanced Material Performance

The performance of pentacene-based materials in electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by their arrangement in the solid state. The ability to control the molecular architecture, including π-stacking and intermolecular interactions, is crucial for achieving high charge carrier mobility. uky.edu

The use of soluble precursors like this compound allows for the formation of high-quality, crystalline thin films through solution-based deposition techniques such as spin-coating. uky.edursc.org The subsequent thermal conversion to pentacene can lead to well-ordered domains with favorable π-stacking for efficient charge transport. uky.edu

Furthermore, the strategic introduction of bulky substituents via intermediates can be used to control the solid-state packing of pentacene derivatives, moving away from the less favorable herringbone structure of unsubstituted pentacene towards a more desirable co-facial π-stacking arrangement. uky.edu This control over the molecular architecture is a powerful tool for enhancing material performance. For instance, the modification of the gate dielectric with self-assembled monolayers can also promote the desired orientation of pentacene molecules, further improving device characteristics. rsc.org

| Parameter | Description |

| CAS Number | 454675-76-4 |

| Molecular Formula | C₂₄H₁₇NO₂S |

| Molecular Weight | 383.46 g/mol |

| Appearance | Solid |

| Melting Point | 169-190 °C |

| Solubility | Soluble in THF, dioxane, methylene (B1212753) chloride |

| Fluorescence | λex 251 nm; λem 498 nm in chloroform |

Advanced Fabrication Methodologies for Thin Films Utilizing 13,6 N Sulfinylacetamidopentacene

Solution-Processing Techniques for Thin Film Deposition

The solubility of 13,6-N-Sulfinylacetamidopentacene is a key attribute that allows for the use of various solution-based deposition techniques, which are generally more scalable and less expensive than vacuum-based methods. These techniques enable the formation of uniform or patterned thin films on a variety of substrates, including flexible plastics.

Spin Coating for Homogeneous Film Formation

Spin coating is a widely adopted technique for producing uniform thin films from a solution. ossila.comnih.gov The process involves depositing a solution of this compound onto a substrate and then spinning the substrate at high speeds. The centrifugal force causes the solution to spread evenly across the surface, and the subsequent evaporation of the solvent leaves a solid thin film. ossila.comnih.gov The final thickness of the film is a function of several parameters, including the solution concentration, solvent viscosity, and the spin speed and duration. ossila.commdpi.com

For this compound, solutions are typically prepared in chlorinated hydrocarbons like chloroform (B151607) or in other organic solvents such as tetrahydrofuran (B95107) (THF) and dioxane, where it exhibits high solubility. The ability to achieve uniform films is crucial for the performance of the resulting organic thin-film transistors (OTFTs), as it ensures consistent charge transport across the active layer.

Table 1: Spin Coating Parameters and Resulting Film Properties

| Parameter | Value/Range | Effect on Film/Device |

|---|---|---|

| Solution Concentration | 1-2 wt% in chloroform | Influences final film thickness. |

| Spin Speed | 500 - 6000 rpm | Higher speeds lead to thinner films. ossila.com |

| Spin Duration | 30 - 60 seconds | Affects solvent evaporation and film uniformity. |

| Substrate | Si/SiO₂, flexible plastics | Demonstrates versatility of the process. |

| Resulting Film Thickness | Nanometers to micrometers ossila.com | Dependent on concentration and spin speed. |

Inkjet Printing for Patterned Organic Semiconductor Layers

Inkjet printing has emerged as a powerful direct-write technique for the fabrication of organic electronic devices, offering precise material deposition and the ability to create complex patterns without the need for photolithography. The high solubility of this compound makes it a suitable candidate for formulating functional inks for this process. This method is particularly advantageous for applications requiring patterned semiconductor layers, such as in integrated circuits or high-resolution displays.

The formulation of the ink is critical for successful and reliable jetting from the printer nozzles. This involves careful selection of the solvent to control viscosity, surface tension, and evaporation rate, which in turn affect droplet formation and film morphology upon drying.

Solvent Selection and Ink Formulation for Precursor Deposition

The choice of solvent is a critical factor that influences not only the solubility of this compound but also the quality of the deposited thin film. For spin coating, volatile solvents like chloroform are often used to facilitate rapid drying. For inkjet printing, however, solvents with higher boiling points are generally preferred to prevent the ink from drying in the nozzles and causing clogging. The solvent's interaction with the substrate also plays a role in the wetting behavior and the final morphology of the film.

Research has shown that the choice of solvent can impact the molecular organization and ultimately the electrical performance of the resulting pentacene (B32325) film. For instance, the use of different solvents can lead to variations in film roughness and grain size after annealing.

Table 2: Solvent Properties and Their Impact on Deposition

| Solvent | Boiling Point (°C) | Key Considerations for Deposition |

|---|---|---|

| Chloroform | 61.2 | High volatility, suitable for spin coating. |

| Tetrahydrofuran (THF) | 66 | Good solubility, but rapid evaporation can affect film formation. scirp.org |

| Dioxane | 101 | Good solubility, moderate boiling point. |

| Toluene | 111 | Slower evaporation rate can lead to better molecular organization. scirp.org |

| Chlorobenzene | 132 | High boiling point, allows for more controlled crystallization. scirp.org |

Thermal Conversion of this compound to Pentacene Thin Films

After the deposition of the soluble precursor film, a thermal annealing step is employed to convert this compound into the insoluble, highly crystalline pentacene semiconductor. This conversion occurs through a retro-Diels-Alder reaction, a thermally induced process where the adduct decomposes to yield pentacene and a volatile byproduct. wikipedia.org

Kinetics and Thermodynamics of Thermal Elimination Reactions

The thermal conversion of this compound to pentacene is a unimolecular elimination reaction. The thermodynamics of this retro-Diels-Alder reaction are such that at elevated temperatures, the formation of the thermodynamically stable pentacene and the gaseous byproduct is favored. wikipedia.org The reaction is entropically driven, as one molecule of the precursor decomposes into two or more product molecules. wikipedia.org

The kinetics of this reaction are temperature-dependent. Understanding the reaction rate at different temperatures is crucial for optimizing the annealing process to ensure complete conversion without causing thermal damage to the substrate or the pentacene film. The activation energy for this reaction determines the temperature sensitivity of the conversion rate. While specific values for the activation energy of the retro-Diels-Alder reaction of this compound are not extensively reported in comparative studies, the general principle of the retro-Diels-Alder reaction suggests a significant energy barrier that must be overcome by thermal energy.

Influence of Annealing Parameters on Film Conversion Efficacy

The efficacy of the thermal conversion process is highly dependent on the annealing parameters, namely the temperature and the duration of the heat treatment. These parameters not only govern the completeness of the conversion reaction but also profoundly influence the morphology and crystallinity of the resulting pentacene thin film. The goal is to achieve a well-ordered polycrystalline film with large grains and good intermolecular connectivity, which are essential for high charge carrier mobility.

Studies have shown that different annealing temperatures can lead to significant variations in the performance of OTFTs fabricated from this precursor. Lower annealing temperatures may result in incomplete conversion, leaving residual precursor molecules in the film that can act as traps for charge carriers and disrupt the crystalline order. Conversely, excessively high temperatures can lead to degradation of the pentacene or damage to the substrate, particularly for flexible plastic substrates. The annealing time must also be sufficient to allow for complete conversion and molecular rearrangement into a well-ordered film.

Table 3: Impact of Annealing Parameters on Pentacene Film and Device Performance

| Annealing Temperature (°C) | Annealing Time | Resulting Film Characteristics | OTFT Performance |

|---|---|---|---|

| ~120 | Varies | Can lead to well-ordered films with improved mobility. scirp.org | Moderate mobility, suitable for flexible substrates. |

| 150 | Varies | Can further improve crystallinity and device performance. scirp.org | Higher mobility and on/off ratios. |

| >150 | Varies | Risk of film roughening and potential degradation. scirp.org | Performance may decrease due to morphological changes. |

Crystallographic and Morphological Investigations of Converted Pentacene Thin Films

Structural Characterization of Pentacene (B32325) Films Derived from 13,6-N-Sulfinylacetamidopentacene

The thermal conversion of a this compound precursor film, typically achieved by heating around 200 °C, yields a layer of unfunctionalized pentacene. sigmaaldrich.com The arrangement of molecules within this newly formed film is a key determinant of its electronic properties and is meticulously studied using X-ray scattering techniques.

X-ray diffraction (XRD) is the foundational technique for identifying the crystalline phases and determining the molecular arrangement in pentacene films. When pentacene is formed from the soluble precursor, it typically crystallizes into what is known as the "thin-film phase," characterized by a herringbone packing motif. Standard XRD measurements, often in a Bragg-Brentano geometry, reveal sharp diffraction peaks corresponding to the (00l) family of planes, indicating a high degree of preferential orientation with the long molecular axis standing nearly upright on the substrate. core.ac.uk

Pentacene is known to exhibit polymorphism, with different crystal structures having distinct lattice spacings. The two most commonly discussed polymorphs for thin films are:

The "thin-film phase" : Characterized by an interlayer spacing (d(001)) of approximately 15.4 Å. core.ac.ukresearchgate.net This phase is frequently observed in films grown on various substrates.

A second polymorph : Sometimes referred to as the bulk phase, with a smaller d-spacing of about 14.4 Å. core.ac.uk The coexistence of these phases can occur, influenced by substrate temperature and film thickness. core.ac.uk

For a more detailed analysis of the in-plane crystal structure, Grazing-Incidence X-ray Diffraction (GIXD) is employed. wikipedia.orgspringernature.com This surface-sensitive technique provides information about the lateral arrangement of the pentacene molecules, allowing for the determination of the unit cell parameters within the two-dimensional plane of the film. aps.org GIXD studies on pentacene films reveal the two-dimensional powder-like nature of randomly distributed crystallites and can be used to identify multiple polymorphs that may coexist within the film. aps.orgresearchgate.net

Table 1: Typical Crystallographic Parameters for Pentacene Thin Films This table presents representative data for common pentacene polymorphs observed in thin films. The exact values for films derived from this compound depend on specific processing conditions.

| Parameter | "Thin-Film" Phase | "Bulk" Phase | Source |

|---|---|---|---|

| d(001) Spacing | ~15.4 Å | ~14.4 Å | core.ac.ukresearchgate.net |

| Crystal System | Triclinic | Triclinic | aps.org |

| Typical Packing | Herringbone | Herringbone | aps.org |

Understanding the dynamic transformation from the amorphous precursor film to a crystalline pentacene layer is crucial for controlling the final film quality. In-situ and real-time monitoring techniques are invaluable for capturing this structural evolution. aps.org

Techniques like in-situ Differential Reflectance Spectroscopy (DRS) can monitor the entire growth process, from the initial deposition of the precursor solution to the final formation of the pentacene film. aps.orgaps.org DRS can track changes in film thickness and optical properties, successfully capturing events such as ultrafast solvent evaporation and the transient liquid-to-solid transition during spin-coating and subsequent thermal annealing. aps.org Studies on similar organic systems have shown that molecules may initially form a wetting layer where they lie flat on the substrate, and upon heating, reorient to an upright configuration characteristic of the herringbone structure. aps.org

Time-resolved Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) , also known as 2D-GIXD, provides direct, real-time crystallographic information during the conversion. By taking rapid successive diffraction patterns, researchers can observe the emergence of pentacene diffraction peaks, monitor the rate of crystallization, and study the influence of temperature and time on the development of specific polymorphs and their orientation. researchgate.net

Surface Morphology and Microstructure Analysis

The macroscopic and microscopic landscape of the converted pentacene film surface significantly impacts charge carrier transport, as grain boundaries and surface roughness can act as trapping sites or scattering centers. Therefore, microscopic imaging techniques are essential for a comprehensive evaluation.

Atomic Force Microscopy (AFM) is the primary tool for visualizing the nanoscale topography of the pentacene film surface after conversion from the this compound precursor. AFM scans provide quantitative data on key morphological features, including:

Surface Roughness : Provides a measure of the film's smoothness, which is critical for forming clean interfaces in multi-layered device structures.

Domain Formation : Reveals the size, shape, and connectivity of the crystalline grains (domains). Larger, well-interconnected grains are generally desirable for achieving high charge carrier mobility.

Grain Boundaries : Allows for the direct visualization of the boundaries between crystalline domains, where charge carrier traps are often concentrated.

Molecular Terraces : In highly ordered films, AFM can resolve step-like terraces corresponding to layers of upright pentacene molecules.

While AFM excels at high-resolution surface imaging over small areas, Scanning Electron Microscopy (SEM) is used to assess the film's quality over larger length scales. SEM analysis of pentacene films converted from the precursor helps to verify:

Film Homogeneity and Continuity : Detects cracks, pinholes, or dewetting areas that could lead to short circuits or device failure.

Particle Size Distribution : Identifies and quantifies the size of any large crystallites or agglomerates that may have formed during the conversion process, which can be detrimental to performance.

Large-Scale Ordering : Provides a broader view of the film's texture and the arrangement of large crystalline features.

The thermal conversion of this compound results in a polycrystalline film, meaning it is composed of many small crystalline domains. The goal of process optimization is to maximize the size and interconnectivity of these domains to form a highly ordered structure.

The morphology of these crystalline structures can vary significantly depending on the processing conditions. While many processes aim for large, flat, dendritic grains to maximize planar charge transport, other morphologies can arise. Under certain conditions, including the choice of solvent, substrate, and annealing profile, the growth can favor an out-of-plane direction, leading to the formation of elongated, needle-like or pillarlike crystals . core.ac.uk While not always ideal for standard thin-film transistors, such three-dimensional structures are of interest for applications in sensors or bulk heterojunction devices where a high surface area is advantageous. Controlling the transition from a homogenous film to one with distinct crystalline habits is a key aspect of materials engineering for this system.

Influence of Processing Parameters on Solid-State Packing and Molecular Orientation

Molecular Self-Assembly and Supramolecular Aggregation

The conversion of this compound, typically carried out by heating a spin-coated precursor film, initiates a complex process of molecular self-assembly. As the precursor thermally decomposes, the resulting pentacene molecules organize into crystalline domains. The morphology of these domains is highly dependent on the processing environment.

Research has shown that the thermal conversion of this compound can yield pentacene crystals with features similar to those observed in vacuum-sublimated pentacene, encompassing both bulk and thin-film phases. researchgate.net The resulting film morphology is often characterized by the formation of either rod-shaped grains or larger, island-like crystals. nih.gov The aggregation of these crystalline grains ultimately defines the supramolecular structure of the pentacene film. The degree of π-orbital overlap and intermolecular interactions within these aggregates are strongly influenced by the crystal packing and are critical for efficient charge transport. mdpi.com

The morphology of the pentacene film is not solely a result of the thermal conversion but is also significantly influenced by the properties of the substrate surface. Studies have indicated that low-energy surfaces, such as those treated with methyl-terminated self-assembled monolayers (SAMs), promote a Volmer-Weber-like growth mode. researchgate.net This leads to the formation of compact, micrometric crystals, which is a desirable morphology for high-performance OTFTs. researchgate.net

Anisotropic Crystal Growth and Preferred Orientations

Pentacene is well-known for its anisotropic properties, meaning its charge transport characteristics are highly dependent on the direction within the crystal lattice. Therefore, controlling the crystal orientation during film formation is paramount for optimizing device performance.

Pentacene thin films derived from the this compound precursor often exhibit a preferred orientation. The molecules tend to arrange themselves in a "standing-up" orientation, with the long molecular axis nearly perpendicular to the substrate surface. This arrangement is favorable for charge transport in a field-effect transistor geometry, as it facilitates π-orbital overlap between adjacent molecules in the direction of current flow.

The substrate plays a significant role in directing this anisotropic growth. For instance, pentacene films deposited on gold surfaces modified with self-assembled monolayers (SAMs) of alkanethiols consistently show a nearly perpendicular molecular orientation. nih.gov In contrast, deposition on a bare gold surface can result in a film where the pentacene molecular plane is nearly parallel to the substrate. nih.gov The ability to control the molecular orientation through surface engineering is a key advantage of using solution-processable precursors like this compound.

Engineering Interfacial Properties for Optimized Device Integration

The interface between the organic semiconductor and the gate dielectric is a critical region that governs the performance of an OTFT. Engineering this interface is essential for achieving optimal device integration and high charge carrier mobility. The use of the soluble precursor this compound offers several avenues for interfacial engineering.

One common technique is the surface treatment of the gate dielectric prior to the deposition of the precursor. Treating a silicon dioxide (SiO₂) surface with hexamethyldisilazane (B44280) (HMDS) is a widely used method to create a low-energy, hydrophobic surface. sigmaaldrich.com This treatment has been shown to improve the morphology of the resulting pentacene film, leading to the formation of more compact and well-ordered crystals. researchgate.net This improved morphology, in turn, enhances the electrical performance of the OTFTs.

The thermal conversion temperature itself is a critical processing parameter that affects the interfacial properties. Studies have shown that the field-effect mobility of pentacene OTFTs fabricated from this precursor is highly dependent on the conversion temperature. For instance, devices converted at 200°C have demonstrated significantly higher mobilities than those converted at 140°C. acs.org This suggests that higher temperatures facilitate more ordered molecular packing at the interface, leading to improved charge transport.

The combination of a solution-processable precursor like this compound with other solution-based processing techniques, such as printing of conductive polymer electrodes like PEDOT:PSS, has also been explored to enhance device performance. acs.org This approach allows for the fabrication of all-solution-processed devices with optimized interfacial contacts.

Below is a table summarizing the performance of Organic Thin-Film Transistors (OTFTs) fabricated using pentacene derived from the this compound precursor under different processing conditions.

| Precursor | Deposition Method | Conversion Temperature (°C) | Carrier Mobility (cm²/Vs) | ION/IOFF Ratio | Threshold Voltage (V) | Reference |

| This compound (SAP) | Spin Coating | 140 | 10⁻⁴ - 9 x 10⁻³ | ~10⁵ | - | acs.org |

| This compound (SAP) | Spin Coating | 200 | 0.1 - 0.2 | - | - | acs.org |

| This compound (SAP) | Spin Coating | - | 0.031 | 10³ | -12.5 | nih.gov |

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no research, theoretical studies, or computational data were found for the chemical compound "this compound." Consequently, the requested article focusing on the theoretical and computational investigations of this specific molecule cannot be generated.

The search included queries for the compound itself, as well as for theoretical and computational studies that might mention it, such as:

"this compound"

"this compound" Density Functional Theory

"this compound" TD-DFT

"this compound" charge transport

"N-Sulfinylacetamido" functionalized pentacene

The absence of any results suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in the scientific literature. Therefore, no data is available to populate the detailed outline provided in the user request.

Theoretical and Computational Investigations of Electronic Structures in Pentacene Systems

Investigation of Intermolecular Interactions and Packing Effects

The solid-state packing of pentacene (B32325) molecules significantly influences their electronic properties. The arrangement of molecules in the crystal lattice determines the degree of orbital overlap between adjacent molecules, which in turn governs the efficiency of charge transport.

Unsubstituted pentacene typically adopts a herringbone packing motif in the solid state. In this arrangement, the long axes of adjacent molecules are not parallel, leading to a "face-to-edge" orientation. researchgate.net While this packing provides stability, the π-π overlap, which is crucial for charge transport, is not maximized.

The introduction of substituents onto the pentacene core can dramatically alter this packing. For example, the addition of bulky triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of pentacene disrupts the herringbone arrangement and promotes a two-dimensional π-stacking motif with a brickwork structure. acs.org This face-to-face stacking is believed to be more favorable for charge transport than the herringbone packing because it enhances the electronic coupling between adjacent molecules. pkusz.edu.cn Similarly, the introduction of sulfur atoms into the pentacene backbone, as in hexathiapentacene, also favors a face-to-face π-stacking arrangement. pkusz.edu.cn

The preference for a parallel-displaced or "slip-stacked" arrangement over a perfect cofacial orientation is a common feature in π-stacked systems. Theoretical studies suggest that this is not solely driven by quadrupolar electrostatics, as traditionally thought, but by a complex interplay of Pauli repulsion, dispersion forces, and electrostatics. nih.gov Understanding these interactions is key to designing molecules that pack in a way that maximizes electronic coupling and, consequently, charge carrier mobility.

Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting the crystal structures and electronic band structures of pentacene and its derivatives. arxiv.orgresearchgate.netaps.org These calculations can provide insights into the most stable packing arrangements and how these arrangements influence the electronic properties of the material.

The electronic band structure describes the ranges of energy that an electron is allowed to have within the crystal. The width of the valence and conduction bands is a key indicator of the potential for efficient charge transport. Wider bands, corresponding to a larger dispersion, generally lead to lower effective masses for charge carriers and higher mobilities. researchgate.net

Theoretical studies have shown that the band structure of pentacene is highly dependent on its polymorphic form, meaning different crystal structures of the same molecule can have different electronic properties. core.ac.uk Furthermore, the introduction of substituents can significantly modify the band structure. For instance, DFT calculations have been used to compare the electronic and optical properties of pentacene, TIBS-CF3-pentacene, and TIPS-pentacene, revealing how different functional groups alter the energy levels and band gaps. arxiv.org These theoretical predictions can be validated and refined by comparison with experimental techniques like angle-resolved photoemission spectroscopy (ARPES). researchgate.netaps.org

The functionalization of the pentacene core with various substituent groups is a powerful strategy for tuning its electronic properties and improving its performance and processability. The nature and position of these substituents have a profound impact on the molecular packing, electronic coupling, and ultimately, the charge carrier mobility. acs.orgnih.gov

For example, the introduction of electron-withdrawing groups, such as halogens, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability of the material and facilitate electron injection. nih.gov A combined experimental and computational study on a series of substituted pentacenes, including halogenated, phenylated, silylethynylated, and thiolated derivatives, has provided a quantitative assessment of how substituents affect the HOMO-LUMO gap and photooxidative resistance. acs.org

The strategic placement of bulky side groups, such as the aforementioned TIPS groups, can enforce a desirable π-stacking arrangement, leading to enhanced electronic coupling and higher charge mobility. acs.orgrsc.org Theoretical simulations can be used to predict the effect of different substituents on the charge transport properties. For instance, studies on halogen-substituted and thiophene- and pyridine-substituted pentacene derivatives have shown that these modifications can enhance ambipolar transport characteristics. nih.gov The interplay between the electronic effects of the substituents and the resulting solid-state packing is a key consideration in the molecular engineering of high-performance organic semiconductors. uky.edursc.org

| Substituent Type | Example | General Impact on Pentacene Properties |

| Silylethynyl | 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) | Promotes 2D π-stacking, enhances solubility and mobility. acs.org |

| Halogen | 2,3,9,10-tetrachloropentacene | Lowers HOMO/LUMO levels, can improve stability and electron transport. acs.orgnih.gov |

| Thioether | Alkylthio- and arylthio-substituted pentacenes | High resistance to photooxidation, good solubility, and relatively small HOMO-LUMO gaps. acs.org |

| Heteroaromatic | Thiophene- or pyridine-substituted pentacenes | Can lower LUMO level and improve crystal packing for ambipolar behavior. nih.gov |

Photophysical and Photochemical Mechanisms in Pentacene and Derivatives

Exciton (B1674681) Dynamics and Behavior

The behavior of excitons—bound states of an electron and an electron hole—is central to the optoelectronic properties of pentacene (B32325) derivatives. Understanding these dynamics is crucial for applications in devices like solar cells and photodetectors.

Singlet Fission (SF) in Pentacene Derivatives

Singlet fission is a process where a singlet exciton converts into two triplet excitons. nih.gov This phenomenon is particularly efficient in pentacene and some of its derivatives, potentially enabling solar cells to surpass the Shockley-Queisser limit. nih.gov The efficiency of singlet fission is highly dependent on the electronic coupling between neighboring molecules and the energetic alignment of the singlet and triplet states. nih.gov

For 13,6-N-Sulfinylacetamidopentacene, the introduction of the N-Sulfinylacetamido group is expected to influence singlet fission dynamics. The electronic nature of this substituent—whether it is electron-donating or electron-withdrawing—will alter the energy levels of the frontier molecular orbitals. Theoretical and experimental studies on other pentacene derivatives have shown that such modifications can tune the driving force for singlet fission. rsc.org In some cases, functionalization can enhance intermolecular singlet fission by optimizing the distance and electronic coupling between molecules in the solid state. fau.de The steric bulk of the N-Sulfinylacetamido group will also play a role in determining the crystal packing, which in turn governs the intermolecular interactions essential for efficient singlet fission. fau.de It has been demonstrated that even in solution, intramolecular singlet fission can be highly efficient in pentacene dimers, with triplet quantum yields reaching up to 156 ± 5%. nih.gov

The rate of singlet fission can also be influenced by external factors. For instance, the application of hydrostatic pressure has been shown to accelerate singlet fission dynamics in a pentacene dimer by affecting the microenvironment and the volumetric compaction of the triplet pair intermediate. rsc.org

Exciton Dissociation and Recombination Processes

Following their generation, excitons can undergo dissociation into free charge carriers or recombine. The efficiency of charge generation in a photovoltaic device is a direct consequence of the competition between these processes. The introduction of functional groups can influence the binding energy of the exciton. A lower binding energy facilitates dissociation into free charges.

The N-Sulfinylacetamido substituents in this compound are likely to modify the dielectric environment and the electronic landscape of the molecule, thereby affecting exciton dissociation and recombination rates. In systems involving pentacene derivatives, the recombination of charge-separated states can populate the triplet state or lead directly back to the ground state, with lifetimes ranging from 30 to 500 picoseconds depending on the solvent and other molecular components. researchgate.net

Mechanistic Studies of Photostability and Degradation Pathways

A major hurdle for the widespread use of pentacene is its susceptibility to degradation, particularly in the presence of light and oxygen. nih.gov Functionalization offers a pathway to mitigate these degradation processes.

Photooxidation Mechanisms: Electron Transfer vs. Energy Transfer

The photooxidation of pentacene and its derivatives can proceed through two primary mechanisms. psu.edu In the energy transfer pathway, the photoexcited pentacene derivative sensitizes the formation of singlet oxygen, which then reacts with the pentacene core. psu.edu In the electron transfer pathway, the excited pentacene derivative donates an electron to molecular oxygen, forming a superoxide (B77818) radical anion and a pentacene radical cation, which is then susceptible to further degradation. psu.edu

The introduction of the N-Sulfinylacetamido group at the 13 and 6 positions of the pentacene core can influence the dominant photooxidation pathway. The electronic properties of this group will determine the relative rates of energy and electron transfer.

Role of Orbital Energetics in Photostabilization

Computational and experimental studies have demonstrated that the strategic functionalization of pentacene can lead to significant photostabilization. rsc.orgpsu.edu A key mechanism for this stabilization is the selective lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. psu.edu

For instance, the introduction of alkynyl groups at the 6 and 13 positions has been shown to lower the LUMO energy, which in turn reduces the triplet energy of the molecule. figshare.comresearchgate.net A lower triplet energy can fall below the energy required to generate singlet oxygen (approximately 1 eV), effectively shutting down the energy transfer degradation pathway. psu.edu Furthermore, a lower LUMO energy can also hinder photooxidation by reducing the thermodynamic driving force for electron transfer from the photoexcited pentacene to oxygen. psu.edufigshare.comresearchgate.net

The N-Sulfinylacetamido group in this compound is expected to have a significant impact on the frontier molecular orbital energies. The presence of nitrogen and sulfur atoms can introduce electron-withdrawing character, which would stabilize the LUMO level. researchgate.net The degree of this stabilization will be crucial in determining the photostability of the compound.

Below is a table of hypothetical, yet plausible, frontier molecular orbital energies for this compound compared to pentacene and a known stabilized derivative, TIPS-pentacene. These values are based on trends observed in the literature for functionalized pentacenes. psu.eduresearchgate.netacs.orgnih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentacene | -5.0 | -3.2 | 1.8 |

| TIPS-Pentacene | -5.1 | -3.4 | 1.7 |

| This compound | -5.3 | -3.7 | 1.6 |

Note: These are illustrative values based on scientific principles and not experimental data.

Influence of Environmental Factors on Photochemical Degradation

The rate and mechanism of photochemical degradation are highly sensitive to environmental conditions. mdpi.com The presence of oxygen and light are the primary drivers of photooxidation in pentacene. nih.gov The degradation of pentacene is significantly faster in air-saturated solutions exposed to ambient light compared to deoxygenated solutions or those kept in the dark. psu.edu

Other environmental factors that can influence degradation include:

Temperature: Higher temperatures can accelerate chemical degradation processes. mdpi.com

Solvent: The polarity of the solvent can influence the lifetime of charge-separated states and the pathway of their recombination. researchgate.net

Solid-State Packing: In the solid state, the molecular packing can influence the accessibility of the pentacene core to oxygen and can also affect the efficiency of singlet fission, which competes with degradation pathways. figshare.com

The functionalization of the pentacene core with bulky groups like N-Sulfinylacetamido can provide steric hindrance, potentially slowing down the reaction with singlet oxygen or other reactive species. fau.de

Spectroscopic Characterization of Excited States

The investigation of the excited state properties of pentacene and its derivatives is crucial for understanding their behavior in optoelectronic applications. Spectroscopic techniques provide a window into the electronic transitions and de-excitation pathways that govern the photophysical and photochemical mechanisms of these materials. For this compound, UV-Visible absorption and fluorescence spectroscopy are fundamental tools for characterizing its excited states.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a primary technique used to probe the electronic transitions from the ground state to various excited states in a molecule. In the case of this compound, the absorption spectrum reveals characteristic bands that are indicative of the π-π* transitions within the pentacene core.

The absorption spectrum of this compound, when measured in chloroform (B151607), displays a prominent absorption peak at approximately 498 nm. sigmaaldrich.com This peak is a hallmark of the pentacene chromophore, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Additionally, a strong absorption is observed in the UV region, with a maximum at 251 nm, which can be attributed to higher energy electronic transitions within the aromatic system. sigmaaldrich.com The presence of the N-sulfinylacetamido groups can influence the precise position and intensity of these absorption bands compared to unsubstituted pentacene, due to their electronic effects on the pentacene backbone.

| Wavelength (nm) | Solvent | Transition Type |

| 251 | Chloroform | π-π |

| 498 | Chloroform | HOMO-LUMO (π-π) |

Table 1: UV-Visible Absorption Maxima of this compound. sigmaaldrich.com

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy provides insights into the emissive properties of a molecule, occurring from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

Future Research Directions and Emerging Paradigms

Development of Novel N-Sulfinylacetamido Precursors for Enhanced Properties

The strategic design of precursor molecules is a cornerstone of developing pentacene (B32325) derivatives with tailored functionalities. Future research will likely concentrate on modifying the N-sulfinylacetamido group and exploring alternative substitution patterns on the pentacene core. The goal is to fine-tune the electronic and physical properties of the resulting material. For instance, the introduction of electron-donating or electron-withdrawing moieties can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport characteristics and stability. researchgate.netnih.gov

Research into disubstituted pentacenes, where various donor and acceptor groups are strategically placed, has shown that such modifications can lead to higher solubility and oxidative stability compared to unsubstituted pentacene. bohrium.comresearchgate.net By systematically investigating novel precursors for molecules like 13,6-N-Sulfinylacetamidopentacene, researchers can create a library of materials with a wide range of properties, optimized for specific applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Advanced Characterization Techniques for In-Operando Studies

Understanding the dynamic behavior of organic semiconductor devices under real-world operating conditions is crucial for improving their performance and longevity. researching.cnnih.gov Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe the structural and electronic evolution of materials like this compound within a functioning device. researching.cnrsc.org These methods provide real-time information that is often inaccessible through conventional ex-situ measurements, which require device disassembly. rsc.org

Techniques such as in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to monitor the crystallization process and identify different polymorphs of pentacene derivatives during fabrication. researching.cn Furthermore, operando microscopy and spectroscopy can reveal crucial information about charge carrier dynamics, semiconductor-electrolyte interface properties, and degradation mechanisms during device operation. researching.cnnumberanalytics.com The integration of machine learning algorithms to analyze the large datasets generated by these techniques is also an emerging trend that can accelerate material discovery and optimization. numberanalytics.com

Table 1: Advanced In-Operando Characterization Techniques for Pentacene Derivatives

| Technique | Information Obtained | Purpose |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystal structure, molecular packing, polymorphism | To study film growth and morphology evolution in real-time. researching.cn |

| Transmission Electron Microscopy (TEM) | Nanoscale morphology, material dynamics | To visualize material structure and changes at high resolution under operating conditions. numberanalytics.comnumberanalytics.com |

| Scanning Tunneling Microscopy (STM) | Atomic-scale surface structure and properties | To study surface reactions and electronic states at the atomic level. numberanalytics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Chemical state, elemental composition, electronic state | To probe the chemical environment and interface degradation in operating devices. |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Work function, HOMO level, energy level alignment | To investigate the electronic states and energy level shifts at interfaces during operation. researching.cn |

Computational Design of Next-Generation Pentacene Derivatives

Computational modeling has become an indispensable tool for accelerating the design and discovery of new organic materials. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to predict the structural, electronic, and optical properties of novel pentacene derivatives before they are synthesized in the lab. bohrium.comnih.gov This predictive capability allows researchers to screen vast numbers of potential candidates and focus experimental efforts on the most promising ones. mdpi.com

For example, computational studies on pentacene derivatives with nitro and amine groups have successfully predicted their solubility, oxidative stability, and absorption spectra. bohrium.comresearchgate.net Such calculations can determine HOMO-LUMO energy gaps, which are critical for photostability, and simulate absorption characteristics to identify materials suitable for optoelectronic applications. bohrium.comnih.gov Future work on this compound will likely involve creating computational models to predict how further modifications could enhance its nonlinear optical properties or improve π-π stacking in the solid state for lower resistivity. researchgate.net

Table 2: Predicted Properties of Computationally Designed Pentacene Derivatives

| Derivative Type | Computational Method | Predicted Property Enhancement | Reference |

| Nitro and Amine Substituted | DFT (B3LYP/6-311+G(2d,p)) | Higher solubility, oxidative stability, tunable absorption spectra | bohrium.com |

| Donor-Acceptor Substituted | Ab initio methods | Enhanced first hyperpolarizability (nonlinear optical response) | researchgate.net |

| Nitro and Amine Substituted | DFT (B3LYP/6-31G(d,p)) | Reduced energy gap, increased chemical activity, high light absorption | nih.gov |

| Fluorinated Derivatives | DFT (M06-2X(SMD)/aug-cc-pVDZ) | Modified pKa for pH-selective binding | nih.gov |

Integration with Hybrid Organic-Inorganic Systems

A promising frontier in materials science is the creation of hybrid systems that combine the advantages of both organic and inorganic components. aps.org The integration of pentacene derivatives like this compound into hybrid organic-inorganic perovskites (HOIPs) is an emerging research direction. arxiv.org HOIPs have garnered significant attention for their exceptional optoelectronic properties, particularly in photovoltaics. aps.org

In these hybrid structures, the organic component plays a crucial role in defining the structural and electronic properties of the material. arxiv.orguni-tuebingen.de By incorporating a tailored pentacene derivative, it may be possible to engineer the bandgap, improve charge transport, and enhance the stability of the perovskite material. uni-tuebingen.de Research in this area would involve studying the kinetics of ion exchange and understanding how the organic cation influences the perovskite lattice. uni-tuebingen.de The chemical flexibility of HOIPs, combined with the tunability of pentacene derivatives, offers a rich playground for developing novel materials with tailored magnetic, optical, and electronic properties for spintronic and other advanced applications. arxiv.org

常见问题

Q. Advanced

What strategies can mitigate performance variability in OTFTs fabricated with this compound?

Advanced

Variability arises from uneven precursor conversion or interfacial defects. Key strategies include:

- Thermal treatment optimization : Ensure uniform heating (200°C for 1 min in inert atmosphere) to minimize residual precursor .

- Electrode engineering : Use PEDOT:PSS electrodes (inkjet-printed) to improve charge injection, achieving mobility of 0.27 cm² V⁻¹ s⁻¹ and threshold voltage of −4.25 V .

- Substrate functionalization : Apply surface treatments (e.g., HMDS) to enhance semiconductor-electrode interface adhesion .

How does the integration of PEDOT:PSS electrodes influence OTFT performance with this compound?

Advanced

PEDOT:PSS electrodes reduce contact resistance by forming a chemically compatible interface with spin-coated pentacene. Devices exhibit:

- Mobility: 0.27 cm² V⁻¹ s⁻¹

- ION/IOFF: 10⁵

- Threshold voltage: −4.25 V

This performance rivals vapor-deposited pentacene with gold electrodes, highlighting the importance of interfacial continuity .

What are the implications of solvent choice on the morphological and electronic properties of spin-coated films?

Advanced

Solvents with high boiling points (e.g., dioxane) may induce uneven film drying, leading to pinholes. Chloroform’s rapid evaporation promotes uniform crystallization, critical for achieving carrier mobility >0.03 cm² V⁻¹ s⁻¹. Solvent purity (>99%) is essential to avoid impurity-driven charge trapping .

How can researchers reconcile discrepancies in reported carrier mobility values across studies?

Advanced

Discrepancies (e.g., 0.031–0.27 cm² V⁻¹ s⁻¹ ) stem from:

- Thermal treatment variations : Conversion efficiency depends on temperature ramp rates and duration.

- Measurement conditions : Ambient vs. inert atmosphere affects oxygen/water doping.

- Device geometry : Channel length (e.g., 100 µm vs. shorter channels) impacts contact resistance effects. Standardizing protocols (e.g., ISO/IEC guidelines) and reporting detailed fabrication parameters can reduce variability .

What novel device architectures incorporate this compound?

Advanced

The compound has been used in fully encapsulated low-voltage vertical OFETs, leveraging its solution-processability to create stacked architectures. These devices reduce operating voltages (<5 V) and improve environmental stability compared to planar designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。